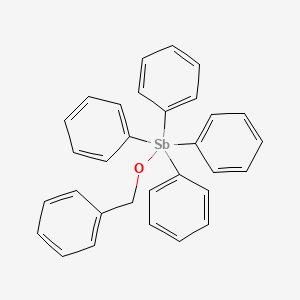
(Z)-1-Propenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Propenol:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-1-Propenol involves the hydroboration-oxidation of propyne. The reaction proceeds through the addition of borane (BH₃) to the triple bond, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
Reduction of Propenal: Another method involves the selective reduction of propenal (acrolein) using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the selective hydrogenation of propenal or the hydroboration-oxidation of propyne on a larger scale. These methods are optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-1-Propenol can undergo oxidation to form propenal (acrolein) or further to propanoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to propanol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The hydroxyl group in this compound can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Propenal (acrolein), propanoic acid
Reduction: Propanol
Substitution: Halogenated propenols (e.g., 1-chloro-1-propenol)
Applications De Recherche Scientifique
Chemistry: (Z)-1-Propenol is used as an intermediate in organic synthesis, particularly in the preparation of various alcohols, aldehydes, and acids. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the biosynthesis of biologically active compounds.
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and plasticizers. Its reactivity makes it valuable in the formulation of various chemical products.
Mécanisme D'action
The mechanism of action of (Z)-1-Propenol involves its interaction with various molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds and participate in nucleophilic substitution and addition reactions. The compound’s reactivity is influenced by the Z-configuration of the double bond, which affects its steric and electronic properties.
Comparaison Avec Des Composés Similaires
Allyl Alcohol: An isomer of (Z)-1-Propenol with the hydroxyl group attached to a different carbon atom.
Propenal (Acrolein): The aldehyde form of this compound, differing by the presence of an aldehyde group instead of a hydroxyl group.
Propanol: The fully reduced form of this compound, lacking the double bond.
Uniqueness: this compound is unique due to its Z-configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds
Propriétés
Numéro CAS |
57642-96-3 |
|---|---|
Formule moléculaire |
C3H6O |
Poids moléculaire |
58.08 g/mol |
Nom IUPAC |
(Z)-prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2- |
Clé InChI |
DOKHEARVIDLSFF-IHWYPQMZSA-N |
SMILES isomérique |
C/C=C\O |
SMILES canonique |
CC=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


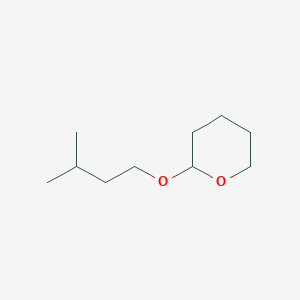
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
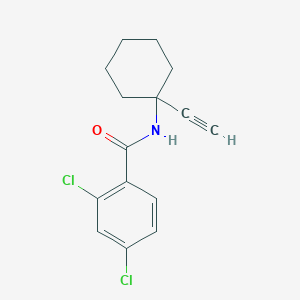

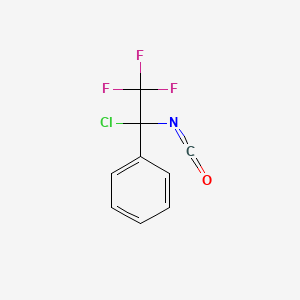
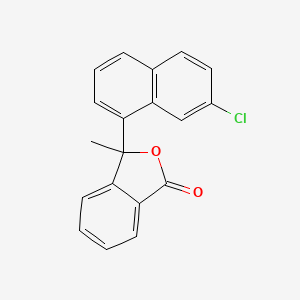
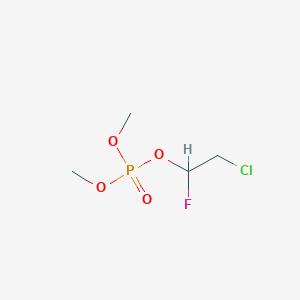
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)
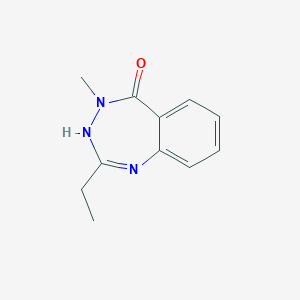


silanol](/img/structure/B14622148.png)
